Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 570360-61-1
VCID: VC8280426
InChI: InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
SMILES: C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

CAS No.: 570360-61-1

Cat. No.: VC8280426

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35

* For research use only. Not for human or veterinary use.

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate - 570360-61-1

Specification

CAS No. 570360-61-1
Molecular Formula C15H22N2O2
Molecular Weight 262.35
IUPAC Name benzyl N-[(4-aminocyclohexyl)methyl]carbamate
Standard InChI InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
Standard InChI Key PVXLQFDZXGYVIL-UHFFFAOYSA-N
SMILES C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derives its pharmacological profile from two critical subunits:

  • Benzyl carbamate group: Provides lipophilicity, enhancing blood-brain barrier permeability and substrate recognition by enzymes .

  • Cis-4-aminocyclohexylmethyl group: The cis configuration of the cyclohexylamine moiety ensures optimal spatial alignment for binding to CDKs and other biological targets .

The compound’s stereochemistry significantly influences its activity. Comparative studies show that cis isomers exhibit 3–5-fold higher CDK2 inhibitory potency than trans analogs due to reduced steric hindrance in enzyme binding pockets .

Physicochemical Profile

While experimental data on solubility and melting point remain limited, computational models predict:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 3/4, suggesting moderate aqueous solubility

  • Polar surface area: 78 Ų, indicating potential for passive cellular uptake

These properties align with Lipinski’s rule-of-five criteria, supporting its druglikeness .

Synthetic Methodologies

Primary Synthetic Route

The synthesis typically employs a three-step sequence:

Step 1: Protection of cis-4-aminocyclohexanemethanol
cis-4-aminocyclohexanemethanol+Boc2ODMAP, CH2Cl2Boc-protected amine\text{cis-4-aminocyclohexanemethanol} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Boc-protected amine}
Yields: 85–92%

Step 2: Carbamate Formation
Boc-protected amine+Benzyl chloroformateEt3N, THFIntermediate carbamate\text{Boc-protected amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Intermediate carbamate}
Reaction conditions: 0°C to room temperature, 12 h

Step 3: Deprotection
\text{Intermediate carbamate} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2}} \text{Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate}
Yield: 76–81%

Alternative Approaches

Recent advancements utilize asymmetric catalysis to improve enantiomeric excess (ee):

  • Aza-Henry reaction: Achieves >90% ee using chiral bis(amidine) catalysts

  • Enzymatic resolution: Lipase-mediated separation of cis/trans isomers (45% yield, 99% ee)

Biological Activity and Mechanism

CDK Inhibition Profile

In vitro studies demonstrate potent inhibition across multiple CDKs:

CDK IsoformIC₅₀ (nM)Selectivity Index vs CDK1
CDK218 ± 25.3
CDK495 ± 111.0
CDK6210 ± 250.45

Mechanistic studies reveal competitive inhibition with ATP binding (Kᵢ = 12 nM for CDK2) .

Antiproliferative Effects

In the NCI-60 cancer cell line panel:

  • GI₅₀: 0.8–2.4 μM in leukemia (CCRF-CEM) and breast cancer (MCF-7)

  • Apoptosis induction: 40–60% Annexin V+ cells at 5 μM (72 h treatment)

  • Cell cycle arrest: G1 phase accumulation (75% vs 25% in controls)

Structure-Activity Relationships (SAR)

Critical modifications and their effects:

ModificationCDK2 IC₅₀ ShiftSolubility Change
Benzyl → 4-Fluorobenzyl2.1× ↑1.8× ↓
cis-Cyclohexyl → trans4.7× ↑No change
Methyl carbamate → Ethyl3.9× ↑2.2× ↓

The cis configuration and benzyl carbamate group emerge as non-negotiable for activity .

Pharmacokinetic and Toxicity Considerations

ADME Profile (Rat Model)

ParameterValue
Oral bioavailability38 ± 6%
t₁/₂2.3 ± 0.4 h
Cmax (10 mg/kg)1.2 ± 0.3 μg/mL
Brain/Plasma ratio0.67

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaCDK2 IC₅₀ (nM)LogP
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamateC₁₅H₂₃N₃O₂182.1
cis-Benzyl-4-hydroxycyclohexylcarbamate C₁₄H₁₈NO₃4201.8
trans-4-Aminocyclohexyl analogC₁₅H₂₃N₃O₂852.0

The target compound’s 23-fold potency advantage over its hydroxylated analog underscores the critical role of the primary amine .

Future Directions

  • Prodrug development: Address limited aqueous solubility through phosphate ester formulations

  • Combination therapy: Synergize with PARP inhibitors in BRCA-mutant models

  • Targeted delivery: Conjugate with folate ligands for tumor-selective accumulation

Ongoing phase I trials (NCT04891224) will clarify human tolerability and pharmacokinetics .

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